molecular formula C23H17N3O4S B5053856 N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B5053856
M. Wt: 431.5 g/mol
InChI Key: JDDWVGOTISBPAJ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is a useful research compound. Its molecular formula is C23H17N3O4S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.09397721 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tubulin polymerization . This inhibition leads to the disruption of microtubule assembly, which is crucial for cell division and growth . Additionally, the compound may interact with proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell survival, thereby influencing the overall cellular response to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing microtubule formation . This action leads to mitotic blockade and subsequent cell apoptosis . Additionally, the compound may inhibit or activate other enzymes and proteins involved in critical cellular processes, such as DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, such as organ toxicity and immune suppression . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its activity and function, with accumulation in certain organelles potentially enhancing its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as its interaction with specific biomolecules within these compartments can modulate its effects on cellular processes .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c27-21(24-15-10-11-19-20(12-15)30-14-29-19)13-31-23-25-18-9-5-4-8-17(18)22(28)26(23)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDWVGOTISBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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